[4-[(2,4-Dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol
Overview
Description
[4-[(2,4-Dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of dichlorophenyl, methoxy, and iodo groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,4-Dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorophenol with methanol in the presence of a base to form 2,4-dichlorophenyl methoxy. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The final step involves the reduction of the intermediate to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-[(2,4-Dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, [4-[(2,4-Dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol is used as a precursor for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study the effects of halogenated phenols on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of halogen atoms often enhances biological activity, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[(2,4-Dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of halogen atoms can enhance binding affinity and specificity, leading to potent biological effects. Pathways involved may include oxidative stress, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
[3-[(2,4-Dichlorophenyl)methoxy]phenyl]methanol: Similar structure but lacks the iodine atom, resulting in different reactivity and biological activity.
Bis(2-ethylhexyl) terephthalate: Another halogenated compound used in industrial applications, but with different functional groups and properties.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used in antimicrobial applications.
Uniqueness
The uniqueness of [4-[(2,4-Dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol lies in its combination of dichlorophenyl, methoxy, and iodo groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[4-[(2,4-dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2IO3/c1-20-14-5-9(7-19)4-13(18)15(14)21-8-10-2-3-11(16)6-12(10)17/h2-6,19H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBHKCZZWPXBSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)I)OCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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